Cas no 317842-06-1 (7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione)

7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione,7-[(2-chlorophenyl)methyl]-3,7-dihydro-1,3-dimethyl-8-(1-piperidinyl)-
- 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- WAY-300091
- 7-(2-chlorophenyl)methyl-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- Z223814124
- AE-641/10753064
- F3259-0372
- UPCMLD0ENAT5731001:001
- 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
- STK087332
- 317842-06-1
- 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- AKOS000721836
- Oprea1_688223
- VU0607594-1
- SCHEMBL13939265
- Oprea1_297189
-
- インチ: 1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3
- InChIKey: UQNBHILYOOCSAE-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2Cl)C2=C(N(C)C(=O)N(C)C2=O)N=C1N1CCCCC1
計算された属性
- 精确分子量: 387.1462027g/mol
- 同位素质量: 387.1462027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 584
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 61.7Ų
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3259-0372-5μmol |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W423299-1ml |
WAY-300091 |
317842-06-1 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 | |
Life Chemicals | F3259-0372-40mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-5mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-75mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-2μmol |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-30mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-4mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-10μmol |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3259-0372-20mg |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
317842-06-1 | 90%+ | 20mg |
$99.0 | 2023-07-05 |
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 関連文献
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7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dioneに関する追加情報
Research Brief on 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 317842-06-1)
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 317842-06-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This xanthine derivative, characterized by its unique structural modifications, has shown promising potential in various therapeutic applications, particularly in the modulation of adenosine receptors and related signaling pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest for further investigation.
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves a multi-step process that includes the introduction of a 2-chlorobenzyl group at the 7-position and a piperidin-1-yl moiety at the 8-position of the purine scaffold. These modifications are critical for enhancing the compound's binding affinity and selectivity towards specific adenosine receptor subtypes. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical and clinical studies.
Pharmacological studies have demonstrated that 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione exhibits high affinity for adenosine A2A and A2B receptors, with moderate selectivity over A1 and A3 subtypes. This receptor profile suggests potential applications in the treatment of conditions such as Parkinson's disease, inflammatory disorders, and certain types of cancer. In vitro and in vivo experiments have shown that the compound can effectively modulate receptor activity, leading to downstream effects on cyclic AMP levels and other signaling pathways.
Recent preclinical trials have further elucidated the therapeutic potential of this compound. In models of Parkinson's disease, administration of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione resulted in significant improvements in motor function, attributed to its ability to antagonize A2A receptors in the striatum. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it demonstrated efficacy in reducing cytokine production and leukocyte infiltration.
Despite these promising findings, challenges remain in the development of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is focused on improving the pharmacokinetic profile of the compound while maintaining its pharmacological activity.
In conclusion, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione represents a promising candidate for the development of novel therapeutics targeting adenosine receptors. Its unique structural features and pharmacological properties make it a valuable tool for both basic research and clinical applications. Future studies should aim to further characterize its mechanism of action, optimize its drug-like properties, and evaluate its safety and efficacy in human trials.
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